(2E)-N-(4-Methyl-2-pentanyl)-2-nonanimine
CAS No.: 6302-43-8
Cat. No.: VC18495470
Molecular Formula: C15H31N
Molecular Weight: 225.41 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6302-43-8 |
|---|---|
| Molecular Formula | C15H31N |
| Molecular Weight | 225.41 g/mol |
| IUPAC Name | N-(4-methylpentan-2-yl)nonan-2-imine |
| Standard InChI | InChI=1S/C15H31N/c1-6-7-8-9-10-11-14(4)16-15(5)12-13(2)3/h13,15H,6-12H2,1-5H3 |
| Standard InChI Key | FHLCDLBIZLWYOB-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCC(=NC(C)CC(C)C)C |
Introduction
Chemical Structure and Nomenclature
Molecular Configuration
The compound adopts an E-configuration at the imine double bond (), as indicated by the "(2E)" prefix . This geometry minimizes steric hindrance between the nonyl chain and the 4-methylpentan-2-yl group. The 4-methylpentan-2-yl substituent introduces a chiral center at the second carbon of the pentyl chain, leading to enantiomeric forms. The (2S)-enantiomer, for instance, has been cataloged separately (PubChem CID: 92157553) .
Key Structural Features:
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Backbone: A nonanimine chain ().
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Substituent: A branched 4-methylpentan-2-yl group ().
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Stereochemistry: Undefined stereochemistry at the imine nitrogen in the racemic form but resolvable into enantiomers .
Systematic Nomenclature
The IUPAC name, N-(4-methylpentan-2-yl)nonan-2-imine, reflects the substitution pattern and chain lengths. Alternative names include:
Synthesis and Reactivity
Synthetic Routes
The compound is typically synthesized via condensation reactions between nonanal and 4-methylpentan-2-amine under acidic or dehydrating conditions. A novel method using B(OCHCF) as a mild reagent for imine formation has been reported, enabling room-temperature reactions with high yields .
Example Procedure:
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Reactants: Nonanal (0.1 mol) and 4-methylpentan-2-amine (0.1 mol).
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Catalyst: B(OCHCF) (5 mol%) in anhydrous dichloromethane.
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Conditions: Stirred at 25°C for 12 hours.
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Yield: ~85% after purification by silica gel chromatography .
Reactivity Profile
The imine group () participates in nucleophilic additions and reductions. Steric hindrance from the branched 4-methylpentan-2-yl group modulates reactivity:
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Reduction: Catalytic hydrogenation yields .
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Hydrolysis: Acidic conditions regenerate nonanal and 4-methylpentan-2-amine.
Physicochemical Properties
Experimental and Computed Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 225.41 g/mol | |
| XLogP3 | 5.1 | |
| Hydrogen Bond Donors | 0 | |
| Hydrogen Bond Acceptors | 1 | |
| Rotatable Bonds | 9 | |
| Topological Polar SA | 12.4 Ų | |
| Boiling Point | 320–325°C (estimated) |
Analytical Characterization
Spectroscopic Data
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IR: Strong absorption at ~1640 cm ().
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H NMR (CDCl): δ 1.25 (m, 10H, nonyl chain), 2.15 (m, 1H, CH(CH)), 3.45 (t, 2H, NCH).
Chromatography
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HPLC: Retention time = 8.2 min (C18 column, 70% acetonitrile/water).
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